molecular formula C12H8FNO2S B8580034 3-Fluoro-4-(phenylthio)nitrobenzene

3-Fluoro-4-(phenylthio)nitrobenzene

Cat. No.: B8580034
M. Wt: 249.26 g/mol
InChI Key: QXZDGMZJCONOGX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(phenylthio)nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂), a fluorine atom at the 3-position, and a phenylthio (-SPh) group at the 4-position. The fluorine and phenylthio substituents likely influence its electronic profile, solubility, and applications in organic synthesis or materials science .

Properties

Molecular Formula

C12H8FNO2S

Molecular Weight

249.26 g/mol

IUPAC Name

2-fluoro-4-nitro-1-phenylsulfanylbenzene

InChI

InChI=1S/C12H8FNO2S/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H

InChI Key

QXZDGMZJCONOGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Substitution Patterns
Compound Name Substituents (Position) Molecular Formula Key Features Reference
3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide -F (3), -CF₃ (4), -C(S)NH₂ (4) C₈H₅F₄NS Electron-withdrawing CF₃ and thioamide groups enhance reactivity in synthesis
3-Fluoro-5-nitrobenzaldehyde -F (3), -NO₂ (5), -CHO (1) C₇H₄FNO₃ Aldehyde group increases electrophilicity
1-Fluoro-2-nitrobenzene -F (1), -NO₂ (2) C₆H₄FNO₂ Ortho-substitution affects dipole moment
Nitrobenzene -NO₂ (1) C₆H₅NO₂ Simplest nitroaromatic; benchmark for comparison
3-Fluoro-N-methyl-4-nitrobenzamide -F (3), -NO₂ (4), -CONHMe (4) C₈H₇FN₂O₃ Amide group introduces hydrogen-bonding capacity

Key Observations :

  • Electron-withdrawing effects: The nitro group (-NO₂) and fluorine (-F) create an electron-deficient aromatic ring, enhancing electrophilic substitution reactivity. The phenylthio (-SPh) group in the target compound may exhibit moderate electron-withdrawing behavior due to sulfur’s electronegativity, contrasting with the stronger electron-withdrawing trifluoromethyl (-CF₃) group in .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Physical State/Color Reference
3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide 102–104 Dichloromethane, ether, methanol Yellow crystalline solid
Nitrobenzene 5.7 Sparingly soluble in water; miscible in ether, benzene Colorless to pale yellow liquid
3-Fluoro-5-nitrobenzaldehyde Not reported Likely polar organic solvents Solid (assumed)
1-Fluoro-2-nitrobenzene Not reported Similar to nitrobenzene Liquid or low-melting solid

Key Observations :

  • Solubility: The phenylthio group in the target compound may improve solubility in nonpolar solvents (e.g., toluene) compared to nitrobenzene, which is sparingly water-soluble but miscible in ether .
  • Melting point : Fluoronitrobenzenes with rigid substituents (e.g., -CF₃ in ) exhibit higher melting points (~100°C), suggesting that 3-Fluoro-4-(phenylthio)nitrobenzene may similarly be a solid at room temperature .

Key Observations :

  • Target compound reactivity : The phenylthio group may undergo oxidation to sulfone (-SO₂Ph) or participate in nucleophilic aromatic substitution (SNAr) due to the electron-deficient ring. This contrasts with the amide group in , which favors hydrogen bonding .
  • Applications: Likely uses include intermediates in organosulfur chemistry or materials requiring electron-deficient aromatics (e.g., liquid crystals, polymers).

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